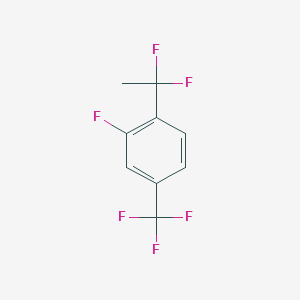

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are characterized by the presence of fluorine atoms attached to the benzene ring, which imparts unique chemical and physical properties. The presence of multiple fluorine atoms in the structure makes this compound particularly interesting for various applications in medicinal chemistry, agrochemicals, and materials science.

Méthodes De Préparation

The synthesis of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable aromatic precursor. This can be accomplished using difluoromethylating reagents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under specific reaction conditions . The reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing cost-effective and readily available starting materials. The optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can be performed using strong nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cross-Coupling Reactions: The presence of fluorine atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is in the development of pharmaceutical compounds. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting specific biological pathways.

Case Study: Antiviral Agents

- Researchers have investigated the use of fluorinated benzene derivatives in antiviral drug development. Fluorinated compounds often exhibit improved binding affinity to viral proteins due to their unique electronic properties. For instance, studies have shown that compounds similar to this compound can inhibit viral replication in vitro.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced bioactivity and stability against degradation. The compound can serve as a lead structure for developing herbicides and fungicides.

Data Table: Comparison of Fluorinated Agrochemicals

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Herbicide | Weeds | |

| Compound B | Fungicide | Fungal Pathogens | |

| This compound | Potential Herbicide | Various Weeds |

Material Science

In material science, fluorinated aromatic compounds are utilized to create advanced materials with unique properties such as thermal stability and chemical resistance.

Application Example: Coatings

- The compound can be integrated into polymer matrices to produce coatings that resist harsh chemical environments. These coatings are particularly useful in industries such as aerospace and automotive.

Research Findings

Recent studies have highlighted the potential of this compound in various experimental setups:

- Binding Studies : Investigations into the binding affinity of this compound to specific receptors have shown promising results, indicating its potential as a drug candidate.

- Stability Tests : The compound has demonstrated high thermal stability under various conditions, making it suitable for applications requiring durability.

Mécanisme D'action

The mechanism of action of 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene is primarily influenced by the presence of fluorine atoms, which can affect the compound’s electronic properties and reactivity. The fluorine atoms can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, which can modulate the compound’s binding affinity to molecular targets. The specific molecular targets and pathways involved depend on the application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns on the benzene ring.

4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene: Another fluorinated aromatic compound with a different arrangement of fluorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications in various fields.

Activité Biologique

1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene, also known by its CAS number 1138445-20-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties, enhancing their pharmacological profiles and biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential applications in medicinal chemistry.

- Molecular Formula : C₉H₆F₆

- Molecular Weight : 228.134 g/mol

- CAS Number : 1138445-20-1

- Purity : ≥95% .

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound in various animal models. Notable findings include:

Acute Toxicity

In a study involving F344/N rats, acute oral doses of the compound were administered to assess toxicity. Observations indicated:

- Mortality in high-dose groups (1000 mg/kg).

- Significant increases in liver and kidney weights at doses starting from 50 mg/kg.

- Clinical signs included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws" .

Repeated Dose Toxicity

A 14-day oral repeat dose toxicity study revealed:

- Nephropathy in males at doses starting from 50 mg/kg.

- Hepatocellular hypertrophy observed in both sexes at higher doses.

- An established NOAEL (No Observed Adverse Effect Level) of 10 mg/kg based on kidney effects .

Metabolic Pathways

The metabolism of this compound has been studied to understand its pharmacokinetics:

- Following oral administration, approximately 62–82% of the dose was exhaled un-metabolized through the lungs.

- The compound was primarily eliminated via urine as glucuronides and mercapturic acid conjugates .

- A half-life of approximately 19 hours was noted after intravenous administration in corn oil .

Biological Activity and Applications

The unique structure of this compound suggests potential applications in medicinal chemistry, particularly due to its fluorinated nature which can enhance binding affinity and selectivity for biological targets.

Cancer Research

Fluorinated compounds are increasingly being explored for their roles in cancer therapeutics. The structural modification provided by fluorine atoms can lead to improved interactions with target proteins involved in cancer progression .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Mortality at high doses; increased liver and kidney weights |

| Repeated Dose Toxicity | Nephropathy and hepatocellular hypertrophy; NOAEL established |

| Metabolism | High exhalation rate; significant urinary metabolites identified |

| Biological Applications | Potential antifungal and anticancer properties suggested |

Propriétés

IUPAC Name |

1-(1,1-difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)6-3-2-5(4-7(6)10)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZGEEQKPILWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196780 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-16-5 | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.